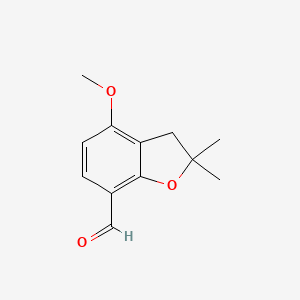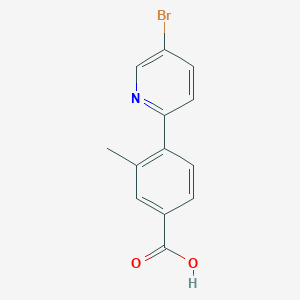![molecular formula C15H21NO2 B15359666 N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a methoxy group attached to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene, which is prepared through the reduction of 6-methoxy-1H-indene-1-one.
Alkylation: The indene derivative is then alkylated using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl chloride.
Acetamide Formation: The final step involves the reaction of the alkylated product with acetamide under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indene moiety can be reduced to form a fully saturated indane derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, potentially forming new amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: 6-methoxy-2,3-dihydro-1H-inden-1-ylpropanoic acid.
Reduction: N-[2-(6-methoxy-2,3-dihydro-1H-indan-1-yl)propyl]acetamide.
Substitution: Various N-substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The methoxy group and the indene moiety play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide: Similar structure but with an ethyl linker instead of a propyl linker.
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide: Similar structure but with a methyl linker.
Uniqueness
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is unique due to its specific propyl linker, which may confer distinct pharmacological properties compared to its analogs. This difference in linker length can affect the compound’s binding affinity, selectivity, and overall biological activity.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO2/c1-10(9-16-11(2)17)14-7-5-12-4-6-13(18-3)8-15(12)14/h4,6,8,10,14H,5,7,9H2,1-3H3,(H,16,17) |
Clave InChI |
VJGZYRXNBVKENO-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C)C1CCC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
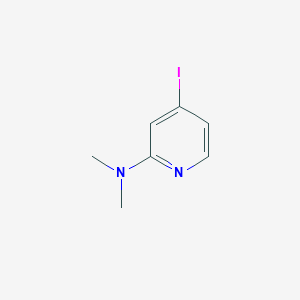
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
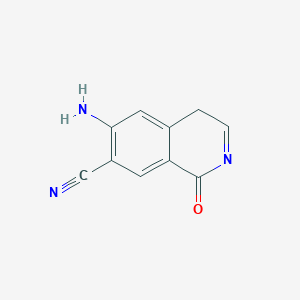
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)
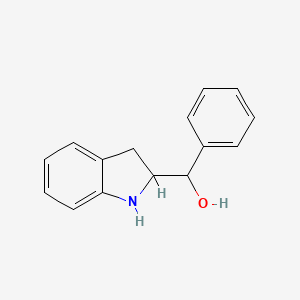
![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)


![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
